molecular formula FeCO3<br>CH2FeO3 B3047803 Ferrous carbonate CAS No. 14476-16-5

Ferrous carbonate

Cat. No.: B3047803
CAS No.: 14476-16-5
M. Wt: 117.87 g/mol
InChI Key: JDEGMUDWFRGZDH-UHFFFAOYSA-N
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Description

Ferrous carbonate, also known as iron(II) carbonate with the chemical formula FeCO3, is an ionic solid that occurs naturally as the mineral siderite . In research, it is primarily recognized for its role in the formation of protective iron carbonate scales on carbon steel surfaces during CO2 corrosion processes, a critical area of study in materials science and corrosion engineering . The formation of this scale, which follows the reaction Fe + CO2 + H2O → FeCO3 + H2, can significantly reduce corrosion rates, and its kinetics are a key subject of electrochemical investigation . Beyond corrosion science, this compound is a valuable precursor in materials synthesis. It is used in the preparation of pure iron and other iron complexes and serves as a base for developing novel composite materials. Recent research explores its use in composites with other carbonates (e.g., of bismuth, copper, or lithium) for applications such as the adsorption and recovery of silver ions from aqueous solutions, with subsequent evaluation of the antimicrobial properties of the resulting silver-doped materials . From a biochemical and pharmacological research perspective, this compound has been historically used as an iron dietary supplement to treat anemia, providing a source of ferrous (Fe2+) ions . Its mechanism of action in this context, like other iron salts, involves the absorption of iron for incorporation into hemoglobin, though it is noted to have very poor bioavailability in some animal models . Researchers can prepare this compound in the laboratory by reacting solutions of iron(II) salts, such as iron(II) chloride, with sodium carbonate or sodium bicarbonate . It is crucial to exclude oxygen during preparation, as the Fe2+ ion is readily oxidized to Fe3+, especially at pH levels above 6.0 . The compound has low water solubility (approximately 0.0067 g/L at 25 °C) and decomposes at temperatures between 500–600 °C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(2+);carbonate
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InChI

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

RAQDACVRFCEPDA-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C(=O)([O-])[O-].[Fe+2]
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Molecular Formula

CFeO3
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DSSTOX Substance ID

DTXSID8052225
Record name Iron(II) carbonate
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Molecular Weight

115.85 g/mol
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Physical Description

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley]
Record name Ferrous carbonate
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Solubility

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION
Record name FERROUS CARBONATE
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Density

3.9 g/cu cm
Record name FERROUS CARBONATE
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Color/Form

Precipitates as a white solid

CAS No.

563-71-3
Record name Ferrous carbonate
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Record name Carbonic acid, iron(2+) salt (1:1)
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Melting Point

MP: Decomposes
Record name FERROUS CARBONATE
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Advanced Synthesis Methodologies for Ferrous Carbonate

Laboratory and Bench-Scale Aqueous Precipitation Routes

Aqueous precipitation is the most common method for synthesizing ferrous carbonate on a laboratory scale. This technique involves the reaction of a soluble iron(II) salt with a soluble carbonate salt in an aqueous medium, leading to the precipitation of the sparingly soluble this compound.

Influence of Reactant Sources (e.g., Fe salts, carbonate sources)

The choice of precursors significantly impacts the synthesis process and the characteristics of the final product. A variety of iron(II) salts and carbonate sources are utilized in research, each with specific implications. mdpi.com

Commonly used iron(II) sources include salts of sulfate (B86663), chloride, perchlorate (B79767), and nitrate. mdpi.com The carbonate source can be an alkali metal carbonate (e.g., sodium carbonate), a bicarbonate (e.g., sodium bicarbonate), or other compounds like urea (B33335) or gaseous carbon dioxide. mdpi.comacs.org For instance, a widely documented method involves reacting iron(II) sulfate or iron(II) chloride with sodium carbonate or sodium bicarbonate. mdpi.comacs.org An alternative approach involves saturating deionized water with carbon dioxide to form carbonic acid, which then reacts directly with pure metallic iron to produce this compound in solution. researchgate.net

The selection of these reactants can influence reaction kinetics and the potential for impurity incorporation in the final precipitate. The table below summarizes various reactant combinations reported in the literature.

Iron (Fe²⁺) SourceCarbonate SourceReference
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)Sodium bicarbonate (NaHCO₃) mdpi.comacs.org
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)Potassium carbonate (K₂CO₃) mdpi.com
Ferrous perchlorate (Fe(ClO₄)₂)Sodium bicarbonate (NaHCO₃) mdpi.comresearchgate.net
Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)Sodium bicarbonate (NaHCO₃) & CO₂ mdpi.com
Iron(II) oxalate (B1200264) dehydrate (FeC₂O₄·2H₂O)Thermal decomposition under CO₂ pressure mdpi.com
Pure Iron (Fe) wireCarbon dioxide (CO₂) in water researchgate.net

Control of Reaction Parameters (Temperature, Duration, Pressure, pH)

The physical and chemical properties of synthesized this compound are highly dependent on the precise control of reaction parameters.

pH: The pH of the reaction medium is a critical factor. A pH range of approximately 6.5 to 8.0 is often considered optimal to favor the precipitation of FeCO₃ over iron(II) hydroxide (B78521) (Fe(OH)₂). acs.orgresearchgate.net Below this range, FeCO₃ dissolution is promoted, while at higher pH values, competing precipitation of other carbonate species can occur. researchgate.net In some specialized syntheses using iron complexes, a higher pH of 11 has been found to be optimal. carnegiescience.edu

Temperature: Temperature affects both reaction kinetics and the crystallinity of the product. Precipitation rates have been measured across temperatures from 27°C to 80°C. researchgate.net Studies show that higher temperatures (e.g., ≥100°C) can improve the crystallinity of the FeCO₃ scale, enhancing its stability. acs.org In one study, increasing the temperature from 21°C to 80°C significantly improved the precipitation efficiency of FeCO₃ from 0% to 50% under specific conditions. carnegiescience.edu

Duration: The reaction time influences the completeness of the precipitation and the transformation of any precursor phases. Experiments have shown that an amorphous iron carbonate can form initially, which then rapidly transforms into crystalline siderite or chukanovite, depending on carbonate ion availability. mdpi.com Longer anoxic reaction times can also lead to more crystalline, and thus less reactive, Fe(II) phases. d-nb.info

Pressure: While most aqueous precipitation is conducted at atmospheric pressure, pressure can be a significant variable, particularly in high-temperature syntheses in sealed vessels to prevent boiling and control the concentration of dissolved gases like CO₂. researchgate.net

The following table details the effects of these parameters on this compound synthesis.

ParameterEffect on SynthesisTypical Range/ValueReference(s)
pH Controls precipitation selectivity vs. Fe(OH)₂; affects solubility.6.5 - 8.0 (optimal) acs.orgresearchgate.net
Temperature Influences reaction rate and product crystallinity.27°C - 100°C acs.orgresearchgate.net
Duration Affects phase transformation and crystal growth.Varies (minutes to days) researchgate.netmdpi.comd-nb.info
Pressure Primarily used in high-T synthesis to maintain liquid phase.Atmospheric to >15,000 psig researchgate.netnih.gov

Anoxic Synthesis Conditions and Their Criticality

The synthesis of pure this compound is critically dependent on maintaining strictly anoxic (oxygen-free) conditions. nih.gov The iron(II) ion (Fe²⁺) is highly susceptible to oxidation, readily converting to the iron(III) ion (Fe³⁺) in the presence of oxygen. researchgate.net This oxidation destabilizes this compound, leading to the formation of ferric oxides or oxyhydroxides (e.g., goethite, hematite) as contaminants. researchgate.net

To prevent this, synthesis is typically performed under an inert atmosphere. acs.org This is achieved by methods such as:

Inert Gas Purging: Continuously bubbling an inert gas like high-purity nitrogen (N₂) or argon (Ar) through the reaction solution to remove dissolved oxygen. mdpi.comacs.org

Glovebox: Conducting the entire synthesis process inside a glovebox filled with an inert N₂ or H₂/N₂ atmosphere. mdpi.comutexas.edu

Deoxygenated Reagents: Using water and stock solutions that have been thoroughly degassed prior to reaction. mdpi.comacs.org

The criticality of these conditions is such that studies aiming for high-purity material for kinetic or inhibition testing employ solutions with dissolved oxygen levels below 1 part per billion (ppb). nih.gov Without rigorous oxygen exclusion, the intended product, this compound, will not be the primary phase obtained. researchgate.netutexas.edu

High-Pressure and High-Temperature Synthesis of this compound Phases

Exploring the behavior of iron carbonates under conditions of high pressure and high temperature, similar to those in the Earth's mantle, has led to the discovery of novel structures and properties. These syntheses are typically performed in diamond anvil cells, where reactants can be subjected to extreme pressures while being heated by lasers.

Formation of Novel Iron Carbonate Structures (e.g., Fe₂(CO₃)₃)

While the primary focus is often on this compound (FeCO₃), high-pressure research has successfully synthesized iron carbonates with different stoichiometries and oxidation states.

A significant recent discovery is the synthesis of a ferric carbonate, Fe₂(CO₃)₃ . This compound was formed by reacting hematite (B75146) (Fe₂O₃) with carbon dioxide (CO₂) at pressures of approximately 33 GPa and temperatures up to 2600 K. acs.orgacs.orgnih.gov This finding is noteworthy because it demonstrates the stability of a trivalent iron carbonate under deep-earth conditions, whereas this compound (siderite) tends to decompose under similar conditions. acs.orgnih.gov

Other novel high-pressure iron carbonate structures have been predicted and synthesized:

Orthooxalate-containing phases: Theoretical calculations predict that at pressures above 275 GPa, standard FeCO₃ transforms into a new structure (FeCO₃-P1) containing ethane-like O₃C–CO₃ groups. mdpi.com A similar phase, Fe₂CO₄, is predicted to be stable above 40 GPa. mdpi.com

Tetrahedrally coordinated carbon phases: At pressures above 70 GPa, FeCO₃ can transform into complex mixed-valence carbonates like tetrairon(III) orthocarbonate (Fe⁴⁺³C₃O₁₂) and diiron(II) diiron(III) tetracarbonate (Fe²⁺₂Fe³⁺₂C₄O₁₃). mdpi.com Another phase, Fe₂[C₄O₁₀], featuring pyramidal [C₄O₁₀]⁴⁻ anions, was synthesized at 65 GPa and 3000 K. researchgate.netnih.gov

Furthermore, standard this compound (siderite) itself undergoes a significant electronic change under pressure, known as a spin crossover or spin transition. At room temperature, this transition from a high-spin to a low-spin state for the Fe²⁺ ion occurs over a pressure range of approximately 40 to 47 GPa. researchgate.netmdpi.com This transition alters the physical properties of the mineral, including its volume and compressibility. researchgate.net

Structural Characterization of High-Pressure Phases

The structures of these high-pressure phases are determined using advanced in-situ analytical techniques.

Single-Crystal X-ray Diffraction (XRD): This is the primary method used to solve the crystal structure of newly synthesized high-pressure phases. For Fe₂(CO₃)₃ , single-crystal XRD revealed a monoclinic crystal system with the space group P2₁/n. acs.orgacs.org The structure is characterized by iron(III) cations in 7- and 8-fold coordination with oxygen and isolated, non-coplanar carbonate groups. acs.orgacs.org

Raman and Mössbauer Spectroscopy: These techniques are crucial for probing vibrational modes and the local electronic environment of the iron atoms, respectively. They are particularly important for identifying the spin state of iron. researchgate.netmdpi.com For instance, Raman spectroscopy was used to investigate the spin crossover in siderite up to 82 GPa, while Mössbauer spectroscopy directly confirmed the transition from a high-spin (doublet signal) to a low-spin (singlet signal) state. researchgate.netmdpi.com

Density Functional Theory (DFT): Computational modeling is used to complement experimental results. DFT calculations can predict the stability of novel structures at high pressures and reproduce experimentally determined crystal structures, providing theoretical validation for the findings. mdpi.comacs.org

The characterization of Fe₂(CO₃)₃ yielded the following structural details:

PropertyValue/DescriptionReference(s)
Chemical Formula Fe₂(CO₃)₃ acs.orgacs.orgnih.gov
Synthesis Conditions ~33 GPa, up to 2600 K acs.orgacs.orgnih.gov
Crystal System Monoclinic acs.orgacs.org
Space Group P2₁/n acs.orgacs.org
Fe Cation State Trivalent (Fe³⁺) acs.orgacs.org
Fe Coordination 7- and 8-fold coordination acs.orgacs.org
Bulk Modulus (K₀) 138(34) GPa acs.orgnih.gov

Novel and Sustainable Synthesis Approaches

Recent research has focused on developing new and sustainable methods for synthesizing this compound. These approaches often leverage industrial byproducts and waste streams, transforming them into valuable chemical compounds. Key areas of innovation include the carbonation of metallic iron from waste sources and the conversion of stable iron oxides, each tailored for distinct and impactful applications.

A groundbreaking and sustainable approach to producing a novel structural binder involves the carbonation of waste metallic iron powder. mdpi.comresearchgate.netnih.gov This method presents an alternative to traditional cementitious materials, with the potential to reduce carbon dioxide emissions associated with cement production. acs.org The fundamental principle is the reaction of metallic iron with aqueous carbon dioxide under controlled conditions to form complex iron carbonates that exhibit binding properties. mdpi.comresearchgate.netnih.gov

The process utilizes waste iron powder as the primary component, supplemented with additives like fly ash, limestone powder, and metakaolin to facilitate iron dissolution and achieve desirable rheological and long-term strength properties. mdpi.comacs.org Water in these systems primarily acts as a medium for mass transfer, which is a different role than in the hydration reactions of ordinary Portland cement. mdpi.comresearchgate.netnih.gov

Research has demonstrated a direct correlation between the duration of carbonation and the mechanical strength of the resulting binder. mdpi.comresearchgate.netgoogle.com As the carbonation period increases, so do the compressive and flexural strengths of the material. google.com For instance, specimens carbonated for four days have shown mechanical properties comparable to those of ordinary Portland cement systems. mdpi.comresearchgate.netnih.gov Compressive strengths in the range of 30-35 MPa have been achieved after this duration. acs.orggoogle.com The increase in strength is attributed to the formation of more reaction products, which fill pore spaces and create a denser microstructure. google.com Thermogravimetric analysis has confirmed the presence of an organic carbonate complex, the amount of which increases with the length of carbonation. mdpi.comresearchgate.netnih.gov This method not only provides a use for waste iron powder but also contributes to CO2 reduction by sequestering it in the form of stable carbonates. acs.org

Table 1: Effect of Carbonation Duration on Mechanical Properties of Iron-Based Binders

Carbonation Duration (days)Compressive Strength (MPa)Flexural Strength (MPa)Key Observation
1Lower than 4-dayNot specifiedInitial phase of reaction product formation.
430 - 35~6Mechanical properties comparable to ordinary Portland cement. mdpi.comresearchgate.netgoogle.com
6Not specified~8Continued increase in flexural strength with extended carbonation. google.com

The conversion of iron oxides, such as hematite (Fe₂O₃) and magnetite (Fe₃O₄), into this compound (siderite) is a significant area of research, particularly for applications in carbon capture and storage (CCS). mdpi.com This process offers a way to utilize abundant iron oxides to sequester CO₂ from industrial exhaust gases. mdpi.com The general principle involves the reaction of iron oxides with CO₂ under specific conditions to form stable iron carbonate. mdpi.comresearchgate.net

The carbonation of iron oxides can be achieved at room temperature, but often requires elevated CO₂ pressures (10–30 bar) and mechanical activation, such as ball milling, to facilitate the reaction. mdpi.com Research has shown that the efficiency of the conversion is influenced by several factors, including the type of iron oxide, the presence of a reducing agent, and the reaction conditions. mdpi.comresearchgate.net For example, the direct carbonation of magnetite and hematite has been studied, with results indicating that the process is feasible but can be slow. researchgate.net

To enhance the reaction kinetics, a reducing agent is often employed. mdpi.comresearchgate.net In some studies, graphite (B72142) has been used as a reducing agent to facilitate the carbonation of magnetite. The addition of graphite helps in the reduction of Fe₃O₄ to the more reactive ferrous oxide (FeO), which then readily carbonates. researchgate.net It was found that increasing the amount of graphite in the reaction mixture significantly improved the yield of siderite. researchgate.net Another approach involves using iron-rich industrial byproducts, like slag from the ferronickel (B1172207) industry, for direct gas-solid carbonation. gjesm.net In one study, iron-rich slag was shown to capture CO₂ at 175°C in the presence of water vapor, forming siderite. gjesm.net The process involves a cycle where the iron oxide is carbonated to capture CO₂ and then regenerated by heating the resulting this compound to release pure CO₂, making it a potentially viable cyclic process for industrial applications. mdpi.com

Furthermore, the transformation of biogenic magnetite into ferrous hydroxy carbonate has been observed, indicating a natural pathway for the conversion of an iron oxide to a carbonate form in anoxic sediments. unl.eduresearchgate.net This highlights the potential for both engineered and natural processes to convert iron oxides into carbonates for carbon sequestration.

Table 2: Synthesis of this compound from Iron Oxides for CO₂ Capture

Iron Oxide SourceReaction ConditionsReducing AgentApplicationKey Finding
Magnetite (Fe₃O₄) / Hematite (Fe₂O₃)10-30 bar CO₂ pressure, room temperature, ball millingNoneCO₂ CaptureComplete carbonation of iron oxides is achievable under these conditions. mdpi.com
Magnetite (Fe₃O₄)30 bar CO₂ pressure, 400 rpm, 20h, planetary ball millGraphiteCO₂ CaptureAddition of graphite facilitates the reduction of magnetite and increases the yield of siderite. researchgate.net
Iron-Rich Slag175°C, CO₂ atmosphere with water vaporIntrinsic reactive silicatesCO₂ CaptureSlag can capture CO₂ by forming siderite, though the process is diffusion-controlled. gjesm.net
Biogenic MagnetiteAnoxic microbial environmentMicrobial activityNatural SequestrationUnstable, fine-grained biogenic magnetite can transform into stable ferrous hydroxy carbonate over time. unl.eduresearchgate.net

Fundamental Chemical Kinetics and Thermodynamics of Ferrous Carbonate Systems

Precipitation Kinetics of Aqueous Ferrous Carbonate

The rate at which this compound precipitates from aqueous solutions is a critical factor in many industrial and natural systems. Research indicates that this process is significantly slower than for many other 2:2 sparingly soluble salts inrae.frresearchgate.netcapes.gov.br.

The rate of this compound precipitation is strongly dependent on both temperature and the degree of supersaturation of the solution with respect to FeCO₃ ohio.eduonepetro.org. Supersaturation (SS) is defined as the ratio of the ion activity product to the solubility product constant. Studies have shown that as supersaturation increases, the precipitation rate generally increases ntnu.no. For instance, experiments conducted at 80°C demonstrated that higher supersaturation levels led to faster scale formation ohio.edu. Temperature also plays a significant role; for example, at higher temperatures (e.g., 65°C), a sharper decrease in ferrous ion concentration (indicating faster precipitation) was observed compared to lower temperatures (e.g., 55°C) onepetro.org. However, the precise relationship can be complex, with some studies indicating that at very high temperatures, the precipitation rate might decrease due to changes in solution chemistry or scale properties ijaet.org.

Several investigations suggest that the precipitation of this compound is primarily limited by surface reaction rates inrae.frresearchgate.netcapes.gov.br. Application of theories such as the Nielsen theory of surface reaction rates indicates that the formation of FeCO₃ crystals involves an Arrhenius activation energy of approximately 108.3 kJ/mol, consistent with a surface-controlled process inrae.frresearchgate.netcapes.gov.br. This implies that the rate-limiting step occurs at the interface between the solution and the growing crystal surface, rather than being controlled by the diffusion of ions through the bulk solution.

Dissolution Kinetics and Equilibria of this compound

The dissolution of this compound is equally important, particularly in understanding how protective scales might be removed or how the compound behaves in undersaturated conditions.

The solubility product constant (Ksp) for this compound quantifies the equilibrium between solid FeCO₃ and its dissolved ions (Fe²⁺ and CO₃²⁻). Reported Ksp values at 25°C generally fall in the range of 10⁻¹¹ to 10⁻¹⁰ chemicalbook.comwikipedia.orgbrainly.comchegg.comumass.edu. For instance, values such as 3.5 × 10⁻¹¹ brainly.comchegg.comumass.edu and 1.28 × 10⁻¹¹ wikipedia.org have been reported. The Ksp is known to vary with temperature and ionic strength of the solution inrae.fracs.orgwhiterose.ac.uk. Studies have measured Ksp from 25°C up to 94°C inrae.frcapes.gov.br, indicating a temperature dependence that needs to be considered for accurate thermodynamic calculations.

Table 1: Reported Solubility Product Constants (Ksp) for this compound

Ksp ValueTemperature (°C)NotesSource
3.5 × 10⁻¹¹25Common value reported in multiple sources brainly.comchegg.comumass.edu
1.28 × 10⁻¹¹25Reported value wikipedia.org
3.13 × 10⁻¹¹25Reported value wikipedia.org
pKsp = 10.525Corresponds to Ksp ≈ 3.16 × 10⁻¹¹ chemicalbook.com
(Range) 10⁻¹⁰ to 10⁻¹¹25-94Ksp varies with temperature and ionic strength inrae.frcapes.gov.bracs.orgwhiterose.ac.uk

The dissolution of this compound is influenced by factors such as pH, temperature, and the saturation level of the solution ohio.eduampp.org. Research suggests that dissolution is often governed by mass transfer processes, meaning the rate at which dissolved ions are carried away from the surface is the limiting step ohio.eduampp.org. Consequently, factors that enhance mass transfer, such as fluid velocity, can increase the dissolution rate ampp.org. The pH of the solution is a critical factor; this compound dissolves more readily in undersaturated conditions, which are more easily achieved at lower pH values (e.g., pH 4-6) ohio.eduampp.org. Studies have also indicated that the dissolution rate decreases as the saturation level of the solution increases ohio.edu. The reaction FeCO₃(s) + H⁺ → Fe²⁺ + HCO₃⁻ has been identified as a key step in the dissolution process, with the rate-determining step potentially being this surface reaction or the subsequent mass transfer of products onepetro.org.

Nucleation and Crystal Growth Mechanisms of this compound

The formation of this compound from aqueous solutions involves distinct stages of nucleation and crystal growth. Understanding these processes is crucial for predicting and controlling its precipitation in diverse environments.

Heterogeneous Nucleation on Substrates

Heterogeneous nucleation, which occurs on existing surfaces or foreign particles, is a primary pathway for this compound formation, especially in environments like corroding steel pipelines. The substrate's properties, such as its lattice periodicity and surface chemistry, significantly influence the nucleation rate. A close registry between the substrate and the nascent this compound crystal lattice can enhance the nucleation rate, a phenomenon observed when this compound nucleates on pre-formed this compound films whiterose.ac.uk. In contrast, substrates with poor lattice matching, like stainless steel, exhibit lower this compound accumulation rates whiterose.ac.uk. Environmental interfaces, in general, provide reactive sites that promote heterogeneous nucleation and growth of minerals, including this compound acs.orgnih.gov.

Factors Influencing Nucleation Rate (Temperature, Ionic Strength, Saturation Index)

Several solution parameters critically affect the rate at which this compound nuclei form:

Temperature: Lowering the temperature generally slows down the nucleation rate of this compound researchgate.netresearchgate.net. Conversely, higher temperatures can lead to faster precipitation, though the specific effect can be complex and influenced by other factors researchgate.netinrae.fr. For instance, at 65°C, a sharp drop in iron concentration was observed in a solution devoid of calcium, indicating rapid precipitation, whereas the drop was more gradual at 55°C researchgate.net.

Ionic Strength (IS): An increase in ionic strength typically leads to a slower nucleation rate for this compound researchgate.netresearchgate.net. This is attributed to the influence of ionic strength on activity coefficients and the solubility product constant (Ksp).

Saturation Index (SI): The saturation index, a measure of how far a solution is from equilibrium, is a critical driver of nucleation. At low saturation indices (SI < 3.69), crystalline siderite nucleates directly from the aqueous fluid, often forming rhombohedral particles ucl.ac.ukresearchgate.net. However, at higher saturation indices (SI ≥ 3.69), nucleation proceeds via the initial precipitation of amorphous this compound (AFC) followed by the transformation to crystalline siderite ucl.ac.ukresearchgate.net. This indicates a shift from a direct crystalline nucleation pathway to a non-classical pathway involving an intermediate amorphous phase at higher supersaturation levels ucl.ac.ukresearchgate.netosti.gov.

Early Stages of Nucleation and Growth Processes

The initial stages of this compound precipitation are characterized by a complex interplay between nucleation and growth. In CO₂ corrosive environments, this compound precipitation can occur even when the bulk solution saturation index is below 1, highlighting the importance of local surface concentrations of ferrous (Fe²⁺) and carbonate (CO₃²⁻) ions whiterose.ac.ukresearchgate.netwhiterose.ac.uk. At the steel-electrolyte interface, higher local pH and increased Fe²⁺ concentration can lead to supersaturation, facilitating FeCO₃ formation whiterose.ac.uk.

Research indicates that the early stages of FeCO₃ precipitation can involve a simultaneous nucleation and growth process researchgate.netwhiterose.ac.uk. Crystal surface coverage and the blocking of active corrosion sites can play a critical role in reducing precipitation kinetics, particularly at low bulk supersaturation levels researchgate.net. Studies have shown that at low saturation indices, crystalline siderite nucleates directly, while at higher saturation indices, an amorphous this compound precursor forms first, which then transforms into crystalline siderite ucl.ac.ukresearchgate.net. This amorphous phase can influence the reactivity and isotopic composition of the final siderite product ucl.ac.uk.

Table 1: Influence of Solution Parameters on this compound Nucleation Rate

ParameterEffect on Nucleation RateSupporting Evidence (Source)
TemperatureDecreases with decreasing T researchgate.netresearchgate.net
Ionic Strength (IS)Decreases with increasing IS researchgate.netresearchgate.net
Saturation Index (SI)Decreases with decreasing SI researchgate.netresearchgate.netucl.ac.ukresearchgate.net

Thermodynamic Stability and Phase Transformations of this compound

This compound, in its mineral form siderite, is an ionic solid with a trigonal crystal structure, isostructural with calcium carbonate wikipedia.org. Its thermodynamic stability is defined by its solubility product constant (Ksp). Reported Ksp values for this compound vary slightly depending on the temperature and ionic strength conditions considered, but generally fall in the range of 1.28 × 10⁻¹¹ to 3.13 × 10⁻¹¹ wikipedia.orgchemicalbook.comchemicalbook.com.

This compound can undergo phase transformations under certain conditions. Thermally, it decomposes at approximately 500–600 °C, yielding iron oxides like γ-Fe₂O₃ (maghemite) or Fe₃O₄ (magnetite) wikipedia.org. In aqueous environments, particularly under oxidizing conditions, this compound can transform into ferric phases, such as ferric oxyhydroxycarbonates or iron(III) hydroxide (B78521) geologyscience.ru. The presence of calcium can influence the stability and precipitation of this compound, leading to the formation of mixed calcium-ferrous carbonate salts researchgate.netmurdoch.edu.auonepetro.org. These mixed phases can be more soluble than pure siderite, potentially explaining why groundwaters appear supersaturated with respect to siderite but still exhibit slow precipitation murdoch.edu.au.

While extensive phase diagrams for this compound under typical environmental conditions are not as widely detailed as for other mineral systems, research into iron-bearing carbonates under high pressure and temperature conditions reveals complex phase transitions related to the spin state of iron researchgate.netmdpi.commdpi.comhpstar.ac.cn. However, under ambient or near-ambient conditions relevant to industrial and geological settings, this compound primarily exists as the stable siderite phase, with transformations occurring mainly through decomposition at high temperatures or oxidation in the presence of oxygen.

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitsSource
Molar Mass115.85 g/mol wikipedia.orgchemicalbook.comchemicalbook.com
Density3.9g/cm³ wikipedia.orgchemicalbook.comnih.gov
Solubility in Water (25°C)0.0067g/L wikipedia.orgchemicalbook.comchemicalbook.comnih.gov
Ksp (approximate)1.28 × 10⁻¹¹ to 3.13 × 10⁻¹¹- wikipedia.orgchemicalbook.comchemicalbook.com
Decomposition TemperatureDecomposes (approx. 500–600 °C)°C wikipedia.orgchemicalbook.comchemicalbook.com

Compound List:

this compound (FeCO₃)

Siderite

Iron(II) chloride (FeCl₂)

Sodium carbonate (Na₂CO₃)

Amorphous this compound (AFC)

Calcium carbonate (CaCO₃)

Calcite

Aragonite

Magnesite

Dolomite

Maghemite (γ-Fe₂O₃)

Magnetite (Fe₃O₄)

Goethite (α-FeOOH)

Hematite (B75146) (α-Fe₂O₃)

Ferrous hydroxide (Fe(OH)₂)

Ferric hydroxide (Fe(OH)₃)

Chukanovite (Fe₂CO₃(OH)₂)

Ferrous sulfate (B86663) (FeSO₄)

Calcium siderite

Geological and Environmental Formation Mechanisms of Siderite

Formation of Ferrous Carbonate Concretions

Siderite concretions are prevalent features in many sedimentary rocks, including shales, mudstones, and coal seams. Their formation is a diagenetic process, meaning it occurs after the initial deposition of sediments but before their complete lithification into rock. The precipitation of siderite requires a precise interplay of chemical and biological factors within the sediment pore waters.

Early Diagenetic Origin and Growth Conditions

The genesis of siderite concretions typically begins during the early stages of diagenesis, shortly after sediment deposition geoscienceworld.orgwikipedia.orgresearchgate.netscirp.orgbibliotekanauki.pldorsetgeologistsassociation.org. This period is characterized by the degradation of organic matter buried within the sediment. For siderite to precipitate, specific geochemical conditions must be met:

Reducing Environment: Siderite formation is favored in environments with low oxygen levels and low redox potential (Eh) frontiersin.orggeoscienceworld.orggeochemicalperspectivesletters.org. These conditions allow iron to exist in its reduced ferrous state (Fe²⁺), which is soluble and available for carbonate precipitation.

Availability of Ferrous Iron (Fe²⁺): The primary source of iron is often the weathering of iron-bearing minerals or the reduction of iron (oxyhydr)oxides present in the sediment wikipedia.orgfrontiersin.org.

Availability of Carbonate Ions (CO₃²⁻/HCO₃⁻): Carbonate ions are essential for the formation of siderite. These can originate from various sources, including the dissolution of atmospheric CO₂, marine carbonates, or the decomposition of organic matter mdpi.comroyalsocietypublishing.org.

High Alkalinity and Neutral to Slightly Acidic pH: Siderite precipitation is generally associated with high alkalinity and a pH range that is neutral to slightly acidic frontiersin.orggeoscienceworld.org. High pH levels tend to favor calcite and aragonite precipitation over siderite.

Low Sulfide (B99878) Concentration: While sulfate-reducing bacteria are often involved in creating reducing conditions, high concentrations of sulfide (S²⁻) can inhibit siderite formation by precipitating iron as pyrite (B73398) (FeS₂) frontiersin.orggeoscienceworld.orgnih.gov. Therefore, environments with limited sulfate (B86663) or where sulfide is rapidly removed are more conducive to siderite formation.

The precipitation reaction can be broadly represented as: Fe²⁺ + CO₃²⁻ ⇌ FeCO₃ (siderite)

The formation of concretions, rather than disseminated grains, suggests localized supersaturation of siderite in pore fluids, often around a nucleus or within specific microenvironments within the sediment wikipedia.orgdorsetgeologistsassociation.org.

Relationship to Redox Boundaries and Sedimentation Rates

The position and stability of redox boundaries within a sediment column are critical for siderite formation. Redox boundaries represent zones where the oxidation-reduction potential changes significantly, often marking the transition from oxygenated to anoxic conditions.

Redox Boundaries: Siderite typically forms below the sediment-water interface, in zones that are suboxic to anoxic geoscienceworld.org. The reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) is a key process that occurs in these deeper, oxygen-depleted zones. The presence of a stable redox boundary, where Fe²⁺ is abundant but sulfide is limited, can lead to the focused precipitation of siderite bibliotekanauki.plfrontiersin.orggeoscienceworld.org. For instance, siderite formation can occur in the transition zone between oxic and anoxic conditions bibliotekanauki.pl.

Sedimentation Rates: Sedimentation rates play a crucial role in establishing and maintaining these redox conditions. Low sedimentation rates allow for greater oxygen penetration and the development of a relatively stable redox gradient. This can lead to the concentration of iron in the sediment over time, creating conditions favorable for siderite precipitation researchgate.netbibliotekanauki.pl. Conversely, very high sedimentation rates can rapidly bury organic matter, leading to intense microbial activity and the consumption of oxygen, thus establishing anoxic conditions deeper within the sediment. Periods of reduced sedimentation, however, are often correlated with the formation of siderite-rich horizons researchgate.netbibliotekanauki.pl.

Microbially Mediated Concretion Formation

Microorganisms are central to the processes that drive siderite formation, particularly in the creation of suitable geochemical conditions.

Sulfate-Reducing Bacteria (SRB): In marine environments, SRB are abundant and play a dual role. They can reduce iron (oxyhydr)oxides to Fe²⁺, providing a crucial iron source numberanalytics.comarizona.edu. However, if sulfate is plentiful, SRB also produce hydrogen sulfide (H₂S), which can react with Fe²⁺ to form pyrite, thus limiting siderite precipitation nih.gov. In sulfate-limited or freshwater environments, the production of Fe²⁺ by SRB without significant H₂S generation directly promotes siderite formation nih.govresearchgate.net.

Methanogens: These microbes degrade organic matter under strictly anaerobic conditions, producing methane (B114726) (CH₄) and carbon dioxide (CO₂). The CO₂ dissolves in pore water to form bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, which are essential for siderite precipitation royalsocietypublishing.orgnih.gov. Methanogenesis can also help buffer the pH, maintaining conditions favorable for siderite formation royalsocietypublishing.org.

Iron-Reducing Bacteria (IRB): Other bacteria directly reduce Fe(III) oxides to Fe(II), a process that can occur independently of sulfate reduction and directly supplies Fe²⁺ for siderite precipitation arizona.eduresearchgate.net.

Microbial activity can also influence the physical structure of concretions, with mineral precipitation often occurring on or around decaying organic matter or microbial mats nih.gov. This microbially mediated precipitation can lead to the formation of various concretionary morphologies, including spheroidal and botryoidal aggregates geoscienceworld.orgscirp.orggeochemicalperspectivesletters.org.

Role in Aqueous Geochemical Systems and Biogeochemical Cycles

Interactions with Dissolved Species and Complexation

In aqueous environments, ferrous iron (Fe(II)) interacts with various dissolved anions, and the presence of carbonate is particularly influential. The complexation of dissolved Fe(II) with ligands such as carbonates, chlorides, and silica (B1680970) can compete with the precipitation of solid iron phases. nih.govacs.org In waters with carbonate alkalinity greater than 1 mM, ferrous carbonate complexes can dominate the speciation of dissolved Fe(II). dss.go.th

These interactions are critical for predicting the mobility of trace metals in aquifers. acs.org Surface complexation models, which describe the binding of ions to mineral surfaces, have been developed to include constants for both carbonate and ferrous iron on common iron minerals like ferrihydrite. acs.orgresearchgate.net Studies have shown that the formation of Fe(II) carbonate complexes is a key factor in the nucleation and precipitation of iron carbonate minerals in both chemical and geochemical settings. rsc.org In carbonate-rich solutions, various soluble iron-carbonate complexes can coexist with iron sulfide (B99878) minerals like pyrite (B73398). researchgate.net

Table 1: Common Aqueous this compound Complexes This table outlines the primary this compound complexes that form in aqueous solutions, which significantly influence the speciation and reactivity of dissolved ferrous iron.

Complex FormulaNameSignificanceSource(s)
FeCO₃⁰This compound (aqueous)A dominant Fe(II) species in carbonate-rich waters. dss.go.thresearchgate.net dss.go.th, researchgate.net
Fe(CO₃)₂²⁻Dicarbonatoferrate(II)A kinetically active species in Fe(II) oxidation. dss.go.thresearchgate.net dss.go.th, researchgate.net
Fe(CO₃)(OH)⁻Hydroxocarbonatoferrate(II)Contributes to Fe(II) speciation, especially under certain pH conditions. dss.go.thresearchgate.net dss.go.th, researchgate.net
FeHCO₃⁺Bicarbonatoiron(II)A soluble complex that can be present in carbonate systems. researchgate.net researchgate.net

Research has demonstrated that in carbonate-rich water, the addition of O₂ in the presence of ferrous iron can initiate Fe(II) oxidation and the simultaneous formation of reactive hydroxyl radicals (•OH). nih.gov This process of oxygen activation by Fe(II) in the presence of carbonate can contribute to the oxidation of groundwater contaminants. nih.gov The inhibitory effect of carbonate on certain chemical processes, such as the degradation of dyes by Fenton's reagent, is attributed to its interaction with the Fe(II)/Fe(III) cycle and the scavenging of hydroxyl radicals. uctm.edu

This compound as a Redox Active Component in Aquatic Environments

The redox cycling between reduced ferrous iron (Fe²⁺) and oxidized ferric iron (Fe³⁺) is a fundamental process in virtually all terrestrial and aquatic environments, acting as a natural battery that influences global biogeochemical cycles. pnas.orgcopernicus.org this compound, as both a dissolved complex and a solid mineral (siderite), is a key redox-active component in these systems. dss.go.th

In anoxic aquatic environments, the relative concentrations of reduced iron and sulfur determine whether the system becomes "ferruginous" (iron-rich) or "euxinic" (sulfide-rich). geomar.de In ferruginous waters, the precipitation of non-sulfidized Fe(II) minerals, including iron carbonates like siderite, is a significant process. geomar.deusgs.gov The chemical equilibrium involving carbon dioxide, bicarbonate, carbonate, and pH directly influences the amount of ferrous iron that can remain in solution and is linked to the redox potential (Eh) of the water. nih.gov The presence of siderite in sediments and aquifers is a strong indicator of reducing environmental conditions. mdpi.com

Iron Speciation and Transformation in Environmental Matrices

Iron speciation, which refers to the different physical and chemical forms of iron, dictates its behavior and fate in the environment. nih.govacs.orgrsc.org this compound (siderite) is a distinct and important iron pool, particularly in reduced sediments. mdpi.com Geochemical techniques used to identify redox conditions in ancient environments often involve sequential chemical extractions that specifically target and quantify iron associated with carbonate phases. usgs.gov

The presence of carbonate in the aqueous phase significantly influences the transformation of other iron minerals. For example, carbonate can affect the conversion of poorly crystalline ferrihydrite into more stable minerals like goethite and hematite (B75146). acs.org Studies have shown that increasing carbonate concentrations can slow the rate of ferrihydrite transformation and promote the formation of hematite over goethite. acs.org This is due to the complex interplay of adsorption and desorption of carbonate on the reactive surfaces of the iron (oxyhydr)oxides. acs.org Furthermore, dissolved carbonate can increase the solubility of ferric (hydr)oxides by forming aqueous Fe(III)-CO₃ complexes, especially at neutral to alkaline pH. Over time, amorphous iron carbonate precursors can transform into more crystalline and stable forms. rsc.orgrsc.org In aquifers, sediments rich in reactive Fe(II) carbonate (siderite) are characteristic of reduced, gray Holocene deposits, contrasting with more oxidized sediments dominated by ferric oxyhydroxides. mdpi.com

Table 2: Effect of Carbonate on Ferrihydrite Transformation Products This table summarizes research findings on how varying concentrations of carbonate influence the transformation of ferrihydrite into other, more stable iron oxides under alkaline conditions.

Carbonate ConcentrationEffect on Transformation RatePrimary Transformation ProductsMorphological ChangesSource(s)
Low (e.g., 11.42 mM)Slight slowdownPromotes hematite, suppresses goethiteHematite: rhombic to ellipsoidal; Goethite: rod-like to needle-like acs.org
High (e.g., 80–286 mM)Retarded effect compared to low concentrationPromotes hematite, suppresses goethiteHematite: ellipsoidal to honeycomb; Goethite: needle-like to spindle-like acs.org

Advanced Analytical and Spectroscopic Characterization of Ferrous Carbonate

Diffraction Techniques (X-ray Diffraction, Electron Diffraction)

Diffraction techniques are fundamental for determining the crystalline structure and phase purity of ferrous carbonate.

Phase Identification and Crystallographic Analysis

X-ray Diffraction (XRD) is widely employed to identify this compound and analyze its crystallographic parameters. This compound crystallizes in the trigonal crystal system, belonging to the R-3c space group wikipedia.orgsci-hub.sewebmineral.comarizona.edu. The structure can be described as a distorted rocksalt structure with Fe²⁺ cations and planar CO₃²⁻ anions wikipedia.orgarizona.edu.

Key crystallographic data obtained from XRD studies include:

Lattice Parameters: Typical unit cell dimensions for siderite in the hexagonal setting are approximately a = 4.69 Å and c = 15.38 Å wikipedia.orgsci-hub.sewebmineral.comresearchgate.net. These values can vary slightly depending on experimental conditions and the presence of impurities or solid solutions.

Phase Purity: XRD patterns provide a unique fingerprint for this compound, allowing for the identification of its presence and the detection of any other crystalline phases in a sample forcetechnology.commccrone.com. For instance, studies investigating corrosion products often use XRD to confirm the formation of FeCO₃ alongside other iron oxides or sulfates ekb.egwhiterose.ac.uk.

Electron Diffraction, often performed in conjunction with Transmission Electron Microscopy (TEM), offers high-resolution structural information, particularly for nanoscale materials or specific crystallographic orientations. It can confirm the crystal structure and lattice spacings, complementing XRD data researchgate.net.

Table 6.1: Typical Crystallographic Data for this compound (Siderite)

ParameterValue (Å)Space GroupReference
Lattice Parameter 'a'4.6916R3c wikipedia.org
Lattice Parameter 'c'15.3796R3c wikipedia.org
Lattice Parameter 'a'4.6935R-3C sci-hub.se
Lattice Parameter 'c'15.3860R-3C sci-hub.se
Lattice Parameter 'a'4.6861(3)R3¯c researchgate.net
Lattice Parameter 'c'15.362(2)R3¯c researchgate.net

Microscopic and Imaging Techniques

Microscopic techniques provide visual information about the morphology, texture, and elemental distribution within this compound samples.

Scanning Electron Microscopy (SEM) with X-ray Microanalysis (EDS)

SEM is invaluable for examining the surface morphology and texture of this compound. It reveals details such as crystal habit, particle size, aggregation state, and surface topography ekb.egwhiterose.ac.ukampp.orgresearchgate.netohio.eduampp.org. This compound can appear as rhombohedral crystals, massive aggregates, oolitic structures, or fine-grained material, depending on its formation environment researchgate.netebi.ac.uk.

Coupled with Energy-Dispersive Spectroscopy (EDS), SEM can provide elemental composition analysis. EDS spectra confirm the presence of iron (Fe), carbon (C), and oxygen (O) as the primary constituents of this compound ampp.orgscielo.brmdpi.comresearchgate.netmdpi.comdeepseadrilling.org. EDS mapping can also visualize the spatial distribution of these elements, highlighting compositional zoning or the presence of inclusions, such as those containing manganese (Mn) or calcium (Ca) in solid solutions scielo.brmdpi.com.

Table 6.2: Typical Elemental Composition of this compound (Siderite) by EDS Analysis

ElementWeight % (Typical Range)NotesReference
Fe45 - 48Primary metallic element wikipedia.org
C10 - 12From carbonate anion wikipedia.org
O40 - 42From carbonate anion wikipedia.org
MnTrace - 9Common substitution, leading to solid solutions scielo.brmdpi.com
CaTrace - 11May indicate inclusions or solid solutions scielo.brmdpi.com
MgTrace - 8May indicate solid solutions mdpi.com

Optical Microscopy in Phase and Texture Analysis

Optical microscopy, using transmitted and reflected light, is used to examine the texture, color, and optical properties of this compound in thin sections or as bulk samples. It helps in distinguishing different mineral phases and understanding their interrelationships within a rock or material matrix researchgate.netscielo.brmdpi.comdeepseadrilling.orgresearchgate.net. Siderite typically appears yellowish-brown to dark brown and can exhibit rhombohedral cleavage mindat.org. Optical microscopy can reveal features like banding, massive aggregates, oolitic textures, and the replacement of other minerals by siderite researchgate.netresearchgate.net.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, probe the molecular vibrations within the this compound structure, providing detailed information about the carbonate anion and its bonding environment.

Interpretation of Vibrational Spectra for Structural Insights

Raman spectroscopy is particularly effective for characterizing carbonate minerals, including this compound. The carbonate ion (CO₃²⁻) exhibits characteristic internal vibrational modes that are sensitive to its local environment and bonding hpstar.ac.cnhpstar.ac.cnresearchgate.netgeoscienceworld.orgmdpi.com.

Key vibrational modes observed in the Raman spectra of this compound include:

ν₁ (Symmetric C-O stretch): Typically observed around 1070-1095 cm⁻¹ hpstar.ac.cnresearchgate.netgeoscienceworld.orgmdpi.com. This mode is often the most intense.

ν₄ (In-plane bending): Found around 710-737 cm⁻¹ hpstar.ac.cnresearchgate.netgeoscienceworld.orgmdpi.com.

ν₃ (Asymmetric C-O stretch): Observed around 1425-1442 cm⁻¹ hpstar.ac.cnresearchgate.netmdpi.com.

ν₂ (Out-of-plane bend): Its overtone (2ν₂) can be observed around 1711-1759 cm⁻¹ researchgate.net.

Lattice Modes (T and L): External vibrations of the crystal lattice, typically found at lower frequencies hpstar.ac.cnhpstar.ac.cnresearchgate.netgeoscienceworld.orgmdpi.com.

These modes can shift in frequency under pressure and temperature, making Raman spectroscopy useful for in-situ studies of siderite's behavior hpstar.ac.cnhpstar.ac.cngeoscienceworld.org. The presence of Fe²⁺ influences the vibrational frequencies and can lead to phenomena like spin transitions that are detectable through spectral changes arizona.eduhpstar.ac.cntind.ioaps.org.

Infrared (IR) spectroscopy also provides complementary information. The IR spectrum of this compound shows characteristic absorption bands related to the internal vibrations of the carbonate group. A prominent band around 1364 cm⁻¹ is assigned to the asymmetric stretching mode (ν₃) of the CO₃²⁻ group researchgate.net. The absence of O-H bending modes around 1654 cm⁻¹ in some spectra indicates anhydrous samples researchgate.net.

Table 6.3: Characteristic Raman Vibrational Modes of this compound (Siderite)

Mode DesignationType of VibrationTypical Wavenumber (cm⁻¹)SymmetryReference
ν₁Symmetric C-O stretch1070-1095A₁g hpstar.ac.cnresearchgate.netgeoscienceworld.orgmdpi.com
ν₄In-plane bending710-737E_g hpstar.ac.cnresearchgate.netgeoscienceworld.orgmdpi.com
ν₃Asymmetric C-O stretch1425-1442E_g hpstar.ac.cnresearchgate.netmdpi.com
2ν₂Overtone of out-of-plane1711-1759- researchgate.net
Lattice ModesExternal lattice vibration< 350T, L hpstar.ac.cnhpstar.ac.cnresearchgate.netgeoscienceworld.orgmdpi.com

Compound List:

this compound (FeCO₃)

Siderite

Calcium carbonate (CaCO₃)

Magnesite (MgCO₃)

Rhodochrosite (MnCO₃)

Smithsonite (ZnCO₃)

Dolomite [CaMg(CO₃)₂]

Aragonite (CaCO₃)

Hematite (B75146) (Fe₂O₃)

Magnetite (Fe₃O₄)

Goethite (α-FeOOH)

Vivianite [Fe₃(PO₄)₂·8H₂O]

Pyrite (B73398) (FeS₂)

Anhydrite (CaSO₄)

Calcite (CaCO₃)

Chukanovite (Fe₂CO₃(OH)₂)

Fe₂C

Fe₃C

Fe₄C₃O₁₂ (orthorhombic phase)

X-ray Absorption Spectroscopy (XANES, EXAFS) for Iron Speciation

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful synchrotron-based technique for determining the oxidation state, coordination environment, and local atomic structure of iron within this compound and its associated mineral matrix geoscienceworld.orgmdpi.comrsc.orgresearchgate.netgeomar.dekobv.deethz.chresearchgate.nettno.nl. XANES spectra are particularly sensitive to the iron oxidation state, with distinct features appearing for Fe(II) and Fe(III) mdpi.com. For this compound, the position of the pre-edge features in the XANES spectrum serves as a direct indicator of the Fe(II) oxidation state mdpi.com. EXAFS provides more detailed structural information, such as bond lengths and coordination numbers, allowing for the identification of specific iron-bearing mineral phases geoscienceworld.orgmdpi.comkobv.de.

Linear Combination Fitting (LCF) of both XANES and EXAFS spectra is a widely adopted approach to quantify the proportions of different iron species present in complex samples geoscienceworld.orgmdpi.comresearchgate.net. This method involves fitting the sample spectrum with a library of spectra from known iron reference compounds, including this compound standards. XAS has been successfully employed to differentiate this compound from other iron minerals like goethite, hematite, and ferrihydrite in environmental and geological samples mdpi.comresearchgate.net. The technique's ability to probe the local atomic environment makes it invaluable for understanding iron speciation in sedimentary records and mineral transformations mdpi.comresearchgate.net.

Mössbauer Spectroscopy for Iron Oxidation State and Coordination

Mössbauer spectroscopy is a highly sensitive nuclear spectroscopic technique that provides detailed information about the electronic and magnetic environment of iron atoms tno.nltamu.edumdpi.com. It is instrumental in determining the iron oxidation state (Fe(II) vs. Fe(III)), spin state, coordination number, and magnetic properties tamu.edumdpi.com. For this compound (FeCO₃), Mössbauer spectroscopy yields characteristic spectral parameters, namely isomer shift (IS) and quadrupole splitting (QS), which confirm the presence of Fe(II) in a specific crystallographic site tno.nltamu.edumdpi.comekb.egresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com.

The technique is frequently used to monitor the thermal decomposition of this compound, tracking the transformation of Fe(II) in the carbonate structure to Fe(III) species in iron oxides like hematite or magnetite ekb.egresearchgate.netmdpi.com. Mössbauer spectroscopy is also crucial for analyzing iron distribution in complex mineral mixtures, allowing for the identification and quantification of different iron-bearing phases, including this compound, within the sample tamu.edumdpi.com.

Thermal Analysis Methods (TGA, DTA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are fundamental for assessing the thermal stability and decomposition behavior of this compound ekb.egresearchgate.netmdpi.commdpi.comnerc.ac.ukredalyc.orgcore.ac.ukmdpi.com. TGA quantifies mass loss as a function of temperature, directly indicating decomposition events such as the release of CO₂ from the carbonate structure ekb.egresearchgate.netmdpi.commdpi.comnerc.ac.uk. DTA and DSC detect thermal events (endothermic or exothermic) that accompany these transformations, providing information on reaction temperatures and energy changes ekb.egresearchgate.netnerc.ac.ukredalyc.orgcore.ac.ukmdpi.com.

The thermal decomposition of this compound in air typically proceeds with a significant mass loss, transforming it into iron oxides ekb.egresearchgate.netmdpi.commdpi.com. Studies report the decomposition of this compound in air occurring within a temperature range of approximately 330°C to 607°C, often with a characteristic exothermic peak around 495°C ekb.egresearchgate.netmdpi.com.

Kinetics of Thermal Decomposition

The kinetics of this compound's thermal decomposition can be elucidated using both isothermal and non-isothermal thermogravimetric methods ekb.egmdpi.comekb.eg. By applying various solid-state reaction models (e.g., diffusion models, Avrami-Erofeev models), researchers can determine kinetic parameters such as activation energy and reaction order ekb.egresearchgate.netekb.egrsc.org. These analyses provide insights into the reaction mechanism and the rate-controlling steps of the decomposition process ekb.egekb.eg. For instance, research has indicated that the decomposition of this compound is often best described by diffusion-controlled mechanisms ekb.egresearchgate.netekb.eg.

Investigation of Concomitant Decomposition in Mixed Minerals

When this compound is part of a complex mineral assemblage, thermal analysis techniques are essential for investigating concomitant decomposition events rsc.org. For example, in mineral samples containing this compound alongside other carbonates like calcite or dolomite, thermal analysis can distinguish and quantify the decomposition of each phase researchgate.netrruff.info. This allows for a comprehensive understanding of the thermal behavior of mixed mineral systems, revealing how the presence of other minerals might influence the decomposition temperatures and pathways of this compound rsc.orgrruff.info.

Wet Chemical and Titrimetric Methods for Elemental Analysis

Wet chemical and titrimetric methods remain valuable tools for the quantitative elemental analysis of this compound mdpi.comajrconline.orgrichmond.edumalayajournal.orgresource.orglubrizol.comku.edu911metallurgist.com. These techniques typically involve dissolving the sample in an acidic medium, followed by specific chemical reactions to quantify the elements of interest mdpi.commalayajournal.orgku.edu911metallurgist.com. For this compound, titrimetric methods are particularly effective for determining the ferrous iron (Fe²⁺) content through redox titrations mdpi.comrichmond.edu911metallurgist.com.

Commonly, Fe²⁺ is titrated directly with a standard oxidizing agent, such as potassium permanganate (B83412) or potassium dichromate, often in the presence of a suitable indicator or potentiometric detection mdpi.comrichmond.edu911metallurgist.com. Alternatively, back-titration methods can be employed richmond.edu. It is critical to perform these analyses under conditions that prevent the oxidation of Fe²⁺ to Fe³⁺, such as working in an inert atmosphere or using specific reagents to sequester any oxidizing species mdpi.comrichmond.edu. Gravimetric analysis can also be utilized to determine the total iron content after appropriate sample dissolution and precipitation malayajournal.orgresource.orgku.edu.

Isotopic Analysis (Sm-Nd Geochronology, ¹⁰Be Content)

Isotopic analysis offers unique insights into the provenance, age, and geological history of materials containing this compound. Samarium-Neodymium (Sm-Nd) geochronology is a powerful technique for dating geological materials, including carbonate rocks and minerals, by analyzing the isotopic ratios of samarium and neodymium mdpi.comresearchgate.netresearchgate.netgeoscienceworld.orgdrpress.org. This method is particularly useful for establishing the metallogenic age of ore deposits where this compound is a significant component, providing absolute age constraints for mineral formation events mdpi.comresearchgate.netresearchgate.net. The Sm-Nd system is known for its resistance to metamorphism and alteration, making it suitable for dating ancient rocks geoscienceworld.orgdrpress.org.

The measurement of cosmogenic nuclides, such as Beryllium-10 (¹⁰Be), can provide information on weathering processes, erosion rates, and potential extraterrestrial origins of siderite concretions researchgate.netnih.gov. By analyzing the concentration and distribution of ¹⁰Be, researchers can distinguish between terrestrial weathering and potential impact-related scenarios researchgate.netnih.gov. These isotopic methods, when applied to this compound-bearing samples, contribute significantly to understanding their geological context and formation history.

Computational Chemistry and Theoretical Modeling of Ferrous Carbonate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials, including ferrous carbonate. DFT calculations can provide insights into vibrational frequencies, geometric parameters, and the thermodynamics of crystal structures. nih.gov

DFT calculations are employed to simulate the vibrational spectra (Infrared and Raman) of carbonate minerals. nih.govresearchgate.net By modeling the normal oscillations of atoms within the crystal lattice, researchers can predict the wavenumbers and intensities of vibrational modes. nih.gov These theoretical spectra can be compared with experimental data from synthetic or natural crystals to validate the computational model. nih.govresearchgate.net

Studies on a range of carbonate minerals, including those with calcite and aragonite structures, have shown that DFT can accurately calculate these properties. nih.gov For various metal carbonates, linear relationships have been established between the vibrational frequencies of certain modes and the ionic radius or mass of the metal cation. nih.govmdpi.com This predictive capability allows for the study of solid carbonate solutions and how the incorporation of different cations, such as Fe²⁺, influences the vibrational properties and interatomic distances of the crystal. nih.govmdpi.com

Table 1: Examples of Calculated Vibrational Modes for Carbonate Structures This table illustrates the types of vibrational modes calculated using DFT for carbonate minerals, which is applicable to this compound (siderite).

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)Spectroscopic Activity
ν₁Symmetric C-O stretch~1060 - 1090Raman
ν₂Out-of-plane bend~850 - 880Infrared
ν₃Asymmetric C-O stretch~1415 - 1485Infrared, Raman
ν₄In-plane bend~700 - 725Infrared, Raman
Lattice ModesTranslations/Librations< 400Infrared, Raman

Data synthesized from DFT studies on various carbonate minerals. researchgate.netmdpi.com

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule or crystal lattice. scm.com Using DFT, researchers can predict the stable crystal structure of this compound by systematically adjusting atomic coordinates and unit cell parameters to minimize the total energy of the system. scm.comacs.org

This process yields crucial information such as lattice constants (a, b, c), unit cell volume, and bond lengths between atoms (e.g., Fe-O and C-O distances). researchgate.netacs.org The accuracy of these predictions can be benchmarked against experimental data obtained from techniques like X-ray diffraction. DFT-based geometry optimization is also essential for studying the effects of impurities or defects on the crystal structure, such as the incorporation of calcium ions into the siderite lattice, which can cause structural distortions. researchgate.net

Table 2: Principles of DFT Geometry Optimization

ParameterDescription
Initial Geometry An initial guess of the atomic coordinates and lattice vectors.
Energy Minimization The process of iteratively moving atoms to lower the total electronic energy of the system.
Convergence Criteria Thresholds for energy change, forces on atoms, and atomic displacement that determine when the optimization is complete. scm.com
Predicted Structure The final, low-energy configuration representing the stable crystal structure.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com For this compound systems, MD simulations provide a molecular-level view of interactions at interfaces, such as between the mineral surface and an aqueous solution. mdpi.comresearchgate.net

In a typical MD simulation for a corrosion system, a model is constructed consisting of an iron or iron carbonate surface, a layer of water molecules, and potentially other species like corrosion inhibitors or dissolved ions. mdpi.comresearchgate.net The interactions between all atoms are governed by a set of classical equations known as a force field. The simulation calculates the trajectory of each atom over a series of small time steps, revealing dynamic processes like the adsorption of inhibitor molecules onto the this compound surface, the displacement of water molecules, and the diffusion of corrosive species. mdpi.com The strength of these interactions can be quantified by calculating binding and adsorption energies, which helps in understanding the mechanisms of corrosion protection and inhibition. mdpi.comresearchgate.net

Modeling of Precipitation, Dissolution, and Crystal Growth Processes

Modeling the kinetics of this compound precipitation, dissolution, and crystal growth is essential for predicting its behavior in various industrial and geological settings. dtu.dksemanticscholar.org The formation of a protective this compound (siderite) layer is a key factor in controlling CO₂ corrosion of carbon steel. researchgate.netresearchgate.net

The precipitation process is highly dependent on factors like temperature, pH, and the degree of supersaturation of ferrous (Fe²⁺) and carbonate (CO₃²⁻) ions in the solution. ohio.edu Kinetic models are developed to predict the rate of precipitation. researchgate.netohio.edu Studies have shown that the precipitation kinetics of this compound can be relatively slow, and the protective properties of the resulting scale depend on the conditions during its formation. ohio.educapes.gov.br Similarly, dissolution kinetics are modeled to understand how changes in the chemical environment, such as the introduction of acidic species, can lead to the breakdown of protective layers. researchgate.netdtu.dk These models are critical for managing corrosion and for applications like CO₂ mineralization, where the dissolution of minerals and subsequent precipitation of carbonates like FeCO₃ are key processes. dtu.dkresearchgate.net

To better understand the mechanisms controlling the formation and dissolution of this compound, researchers apply surface reaction rate theories. researchgate.netcapes.gov.br One such theory is Nielsen's theory, which helps to determine whether a precipitation or dissolution process is limited by the transport of ions through the solution (diffusion control) or by the reactions occurring at the crystal surface (surface reaction control).

Statistical analyses of experimental kinetic data for this compound have suggested that both its precipitation and dissolution are surface reaction rate limited processes. researchgate.netresearchgate.netcapes.gov.br This finding is significant because it indicates that the rate is governed by the attachment and detachment of ions to and from the crystal lattice, rather than how quickly they can travel through the bulk solution. For the precipitation of this compound, an Arrhenius activation energy of 108.3 kJ/mol has been determined, quantifying the energy barrier for this surface-controlled reaction. researchgate.netresearchgate.netcapes.gov.br

Applications in Carbon Capture, Utilization, and Storage Ccus

Mineral Carbonation Utilizing Ferrous Carbonate Pathways

Mineral carbonation is a technology that involves the reaction of CO₂ with materials containing metal oxides—such as those of calcium, magnesium, and iron—to form solid carbonate minerals. ccuszen.eufrontierspartnerships.org This process is thermodynamically favorable and offers a method for permanent CO₂ storage. mdpi.comnrel.gov While minerals rich in calcium and magnesium have been extensively studied, iron-rich materials represent a significant and abundant feedstock for this process. ccuszen.eumdpi.com

Sequestration of CO₂ by Carbonation of Fe-Rich Mine Waste Materials

Iron ore mining generates substantial quantities of waste materials that are often rich in iron-bearing minerals like magnetite, as well as calcium and magnesium silicates. nih.govmdpi.com These wastes, which have high alkalinity, are a promising and low-cost feedstock for ex-situ mineral carbonation. mdpi.commdpi.com Studies have demonstrated the feasibility of using Fe-rich mine waste to sequester CO₂, converting the waste into a more stable, value-added product. mdpi.comresearchgate.net The chemical composition of this waste, particularly the high concentration of iron and calcium oxides (ranging from 39.58% to 62.95%), indicates a significant potential for CO₂ sequestration. mdpi.comresearchgate.net Research has shown that under specific conditions, a notable amount of CO₂, between 33.13 and 49.81 grams per kilogram of waste, can be sequestered. nih.gov One study highlighted a CO₂ uptake of 57.3%, resulting in an iron-rich carbonate product and a positive greenhouse gas balance, with an estimated removal of 130 kg of CO₂ per ton of residue. mdpi.com

Table 1: CO₂ Sequestration in Fe-Rich Mine Waste This table presents findings from a study on the carbonation of iron ore mining waste, showcasing the potential CO₂ uptake.

Feedstock Process CO₂ Sequestered (g CO₂/kg waste) Key Minerals Formed Reference
Iron Ore Mining Waste Aqueous Mineral Carbonation 33.13 - 49.81 Siderite, Aragonite, Calcite nih.gov
Silicic, Fe-rich Mining Waste Indirect Mineral Carbonation ~130 Fe-rich Carbonate mdpi.cominrs.ca

Carbonation of Industrial Iron and Steel Slags

The iron and steel industry is a major emitter of CO₂ and also a producer of large volumes of slag, a by-product rich in alkaline oxides of calcium, magnesium, and iron. diva-portal.orgresearchgate.net This makes steel slag a suitable material for mineral carbonation, a process that can both sequester CO₂ and stabilize the slag for potential reuse in applications like construction materials. frontiersin.orgfrontierspartnerships.orgdiva-portal.org It is estimated that utilizing all steel slag for mineral carbonation could sequester between 138 and 209 million tons of CO₂ annually. frontierspartnerships.org The process can be carried out through direct carbonation (gas-solid or aqueous reaction) or indirect carbonation, which involves a multi-step process to first activate the metal ions. diva-portal.orgresearchgate.net Direct aqueous carbonation of steel slag has shown an effective CO₂ storage capacity ranging from 130 to 330 grams of CO₂ per kilogram of slag. frontierspartnerships.org Even through direct gas-solid reactions, a sequestration capacity of over 10 grams of CO₂ per kilogram of slag can be achieved at room temperature. frontierspartnerships.org

Parameters Influencing Carbon Uptake Capacity (pH, Particle Size, Temperature)

The efficiency of mineral carbonation is governed by several key parameters, including pH, particle size, and temperature. frontierspartnerships.orgmdpi.com

pH: The pH of the reaction environment is a critical factor. mdpi.com Alkaline conditions (pH 8-12) are generally favorable for the carbonation process, as they facilitate the dissolution of divalent cations (like Fe²⁺) and the subsequent precipitation of carbonate minerals. nrel.govmdpi.com Research on Fe-rich mine waste showed that CO₂ uptake increased with pH, sequestering 81.7 to 87.6 g of CO₂ per kg of waste in this alkaline range. mdpi.comresearchgate.net Specifically for iron, the carbon uptake tends to increase with rising pH. mdpi.com

Particle Size: The reaction rate is significantly influenced by the available surface area of the material. frontierspartnerships.org Smaller particle sizes provide a larger surface area for the chemical reaction to occur, thus enhancing the carbonation efficiency. frontierspartnerships.orgmdpi.com Studies have shown that grinding materials to a smaller particle size, such as less than 38 µm, results in higher CO₂ sequestration rates. For Fe-rich waste, this particle size led to 83.8 g of CO₂ being sequestered per kg of waste. mdpi.comresearchgate.net

Temperature: Temperature affects both the dissolution of minerals and the solubility of CO₂. frontierspartnerships.orgmdpi.com While higher temperatures can increase the rate of mineral dissolution, they decrease the solubility of CO₂ in aqueous solutions. frontierspartnerships.orgmdpi.com Some studies have found that the carbonation rate can decrease at temperatures above 60°C due to this reduced CO₂ solubility. mdpi.com However, other research indicates that increasing temperature can enhance the sequestration capacity in certain systems, such as direct gas-solid carbonation of steel slag. frontierspartnerships.orgdiva-portal.org One study on Fe-rich mine waste achieved a CO₂ uptake of 56.1 g/kg at a relatively low temperature of 80°C. mdpi.comresearchgate.net

Table 2: Influence of Parameters on CO₂ Uptake in Fe-Rich Mine Waste This table summarizes the effect of different reaction parameters on the amount of CO₂ sequestered in Fe-rich mine waste, based on experimental findings.

Parameter Condition CO₂ Uptake (g CO₂/kg waste) Reference
pH Alkaline (8-12) 81.7 - 87.6 mdpi.comresearchgate.net
Particle Size < 38 µm 83.8 mdpi.comresearchgate.net
Temperature 80 °C 56.1 mdpi.comresearchgate.net

Transformation of Iron Oxyhydroxides to Siderite via CO₂ and Sulfide (B99878)

Geological formations often contain iron oxyhydroxides, such as goethite, lepidocrocite, and akaganeite. temple.eduacs.orgnih.gov Research has demonstrated that these minerals can be transformed into the stable iron carbonate mineral, siderite (FeCO₃), in the presence of CO₂ and a reducing agent like aqueous sulfide. temple.eduacs.orgnih.govosti.gov This process is particularly relevant for sequestering CO₂ from waste streams that also contain sulfur compounds, such as hydrogen sulfide (H₂S). temple.edutemple.edu

The reaction involves the exposure of iron oxyhydroxides to supercritical CO₂ and aqueous sulfide at temperatures between 70°C and 100°C, leading to the partial transformation of the minerals into siderite. acs.orgnih.govtemple.edu The reactivity of the iron oxyhydroxides towards siderite formation was found to follow the order: goethite < lepidocrocite ≤ akaganeite. temple.eduacs.orgnih.gov This suggests that it may be possible to develop a process to sequester both carbon and sulfide from industrial waste streams, even in locations that lack traditional sedimentary basins for storage. temple.edutemple.edu

Geological Sequestration of CO₂ Involving this compound Formation

Geological carbon sequestration is a key strategy for mitigating greenhouse gas emissions by storing captured CO₂ in deep underground rock formations. mdpi.com This process relies on several trapping mechanisms, including physical trapping under a caprock and dissolution in formation fluids (solubility trapping). climeworks.comosti.gov However, the most secure and permanent form of storage is mineral trapping, where CO₂ reacts with minerals in the rock to form solid, stable carbonates. mdpi.comclimeworks.compsu.edu

Trapping CO₂ as a Stable Carbonate Mineral

In the subsurface, injected CO₂ dissolves in formation water, forming weak carbonic acid. osti.gov This acidic fluid reacts with the surrounding rock matrix, dissolving minerals and releasing divalent cations such as Ca²⁺, Mg²⁺, and importantly, Fe²⁺. mdpi.comclimeworks.com These dissolved cations then react with the bicarbonate ions to precipitate as stable carbonate minerals, effectively locking the CO₂ into a solid, immobile state. mdpi.comosti.gov The formation of this compound (siderite) is a key part of this process in iron-rich geological formations. temple.eduosti.gov

This in-situ mineralization process is considered the safest mechanism for geological CO₂ storage as it permanently immobilizes the CO₂ over geological timescales. climeworks.com Formations rich in reactive silicate (B1173343) minerals containing iron, such as mafic and ultramafic rocks like basalt, are particularly suitable for this type of sequestration. ramboll.comsustainability-directory.com The presence of widespread ferric iron-bearing sediments, such as redbeds, also presents an opportunity for CO₂ sequestration through the formation of this compound, especially when coupled with the reduction of iron by co-injected sulfur-bearing gases. usgs.gov

Role of this compound in Subsurface CO₂ Storage

This compound, in the form of the mineral siderite, plays a crucial role in the long-term geological storage of carbon dioxide. This process, known as mineral carbonation, is considered one of the most stable and permanent methods for CO₂ sequestration. nih.gov It involves the reaction of CO₂ with minerals rich in divalent cations, such as iron, to form solid, stable carbonate minerals. nih.govusgs.gov

In subsurface environments targeted for CO₂ storage, such as deep saline aquifers and depleted hydrocarbon reservoirs, the injected CO₂ dissolves into the formation fluids, creating a weak carbonic acid. rsc.org This acidic brine then reacts with the surrounding rock formations. rsc.org If these formations contain iron-bearing silicate minerals (like olivine (B12688019) or pyroxene) or iron oxyhydroxides, the iron can be leached out and subsequently react with the dissolved CO₂ to precipitate this compound. nih.govusgs.gov This geochemical trapping mechanism securely locks the carbon in a solid mineral form, significantly reducing the risk of leakage back into the atmosphere. nih.gov

The formation of iron-rich carbonates is particularly favored in environments with a high partial pressure of CO₂ (pCO₂), which are typical conditions at the center of an injected CO₂ plume. nih.gov In contrast, calcium-rich carbonates tend to form at the periphery of the plume where pCO₂ is lower. nih.gov Projects like Carbfix have demonstrated the viability of this process, where CO₂ dissolved in water is injected into reactive basaltic rocks. carbfix.com These rocks are rich in calcium, magnesium, and iron, which react with the carbonated water to form stable carbonate minerals, including this compound, often within a few years. carbfix.com

Catalytic Conversion of CO₂ to Hydrocarbons

This compound is also emerging as a significant material in the utilization aspect of CCUS, specifically in the catalytic conversion of carbon dioxide into valuable hydrocarbons. This process typically involves the hydrogenation of CO₂, where CO₂ is reacted with hydrogen (H₂) over a catalyst to produce fuels and chemical feedstocks.

This compound as a Support or Catalyst Precursor

Recent research has highlighted the potential of this compound as a functional support material for catalysts used in CO₂ hydrogenation. sci-hub.sersc.org In one novel approach, nanoparticles of platinum (Pt) and ruthenium (Ru) were deposited onto a this compound (FeCO₃) support. sci-hub.sersc.org This composite catalyst was found to be effective in converting CO₂ and H₂ into higher hydrocarbons, including those in the C₂-C₂₆ range, under remarkably mild conditions (e.g., 40-130 °C). sci-hub.sersc.org

The significance of using FeCO₃ as a support lies in its active participation in the reaction. The carbonate ions within the FeCO₃ structure itself can be hydrogenated to form hydrocarbons. The ferrous species formed in this process can then be re-carbonated by CO₂ from the feed gas, creating a catalytic cycle for converting gaseous CO₂ into liquid fuels. sci-hub.sersc.org This dual function as both a support and a reactant source distinguishes it from conventional inert catalyst supports. sci-hub.se

The table below summarizes the product selectivity achieved in CO₂ hydrogenation at 40 °C using the Ru-Pt/FeCO₃ catalyst, demonstrating its capability to produce a significant fraction of long-chain hydrocarbons. sci-hub.sersc.org

Product Selectivity in CO₂ Hydrogenation over Ru-Pt/FeCO₃ at 40 °C
Hydrocarbon RangeSelectivity (%)
C₂-C₄28.1
C₅-C₂₆49.6
Total C₂+ Compounds 77.7

Furthermore, iron compounds, including carbonates, can serve as precursors for creating the active catalytic phases. rsc.org During catalyst activation or under reaction conditions, iron carbonate can be transformed into iron oxides (e.g., Fe₃O₄) and iron carbides (e.g., χ-Fe₅C₂), which are widely recognized as the active species for CO₂ hydrogenation. rsc.orgnih.gov

Mechanistic Studies of CO₂ Hydrogenation to Higher Hydrocarbons

The conversion of CO₂ to hydrocarbons over iron-based catalysts, which can be derived from this compound, is a complex process involving multiple reaction steps and active sites. The predominant mechanism is generally understood to proceed via a tandem pathway. mdpi.combeilstein-journals.org

Reverse Water-Gas Shift (RWGS) Reaction : In the first step, CO₂ is hydrogenated to carbon monoxide (CO) and water (H₂O). This reaction is primarily catalyzed by iron oxide phases, such as magnetite (Fe₃O₄), which often coexist with iron carbide phases on the catalyst surface. rsc.orgmdpi.comchinesechemsoc.org

CO₂ + H₂ ⇌ CO + H₂O

Fischer-Tropsch Synthesis (FTS) : The CO produced in the RWGS step is then hydrogenated to form a range of hydrocarbons (alkanes and olefins) in a process similar to classical Fischer-Tropsch synthesis. This step is catalyzed by iron carbide phases, particularly Hägg carbide (χ-Fe₅C₂). rsc.orgnih.govmdpi.comchinesechemsoc.org

nCO + (2n+1)H₂ → CₙH₂ₙ₊₂ + nH₂O (for paraffins)

nCO + 2nH₂ → CₙH₂ₙ + nH₂O (for olefins)

Detailed mechanistic investigations using density functional theory (DFT) and microkinetic modeling have provided deeper insights. mdpi.comacs.org Studies on χ-Fe₅C₂ surfaces suggest that the initial conversion of CO₂ can proceed through different intermediates, with the formate (B1220265) (HCOO) pathway being energetically favorable for producing hydrocarbons. mdpi.comacs.org The CH species has been identified as a key C₁ intermediate for subsequent C-C chain growth. acs.org

The table below outlines the key reaction steps and the corresponding active iron phases involved in the catalytic conversion of CO₂.

Key Steps and Active Phases in CO₂ Hydrogenation over Iron-Based Catalysts
Reaction StepDescriptionPrimary Active PhaseReference
Reverse Water-Gas Shift (RWGS)CO₂ is converted to CO.Iron Oxides (e.g., Fe₃O₄) rsc.orgmdpi.comchinesechemsoc.org
Fischer-Tropsch Synthesis (FTS)CO is hydrogenated to form hydrocarbons.Iron Carbides (e.g., χ-Fe₅C₂) rsc.orgnih.govmdpi.comchinesechemsoc.org

Kinetics of Iron Carbonate Film Growth and Accumulation

The rate at which the this compound film grows and accumulates is a key determinant of its ultimate protective capability. This kinetic process is highly sensitive to the surrounding chemical and physical environment, as well as the nature of the steel itself.

1 Dependence on Solution Chemistry (pH, Temperature, CO₂ Partial Pressure)

The kinetics of FeCO₃ film growth are strongly dependent on the chemistry of the solution, specifically pH, temperature, and the partial pressure of CO₂. ampp.orgresearchgate.netonepetro.orgwhiterose.ac.uk

pH: Higher pH levels generally lead to a decreased solubility of iron carbonate, which in turn increases the supersaturation of the solution. ampp.org This results in a higher precipitation rate and a greater tendency for scaling on the steel surface. ampp.org At a higher pH (e.g., 6.8), a more significant and faster decline in corrosion rate is observed due to the formation of a more protective film compared to a lower pH (e.g., 6.3). whiterose.ac.uk

Temperature: Increased temperature accelerates the kinetics of FeCO₃ precipitation. ampp.orgskb.se More protective, dense crystalline films are typically formed at temperatures above 60°C. whiterose.ac.ukwhiterose.ac.ukwhiterose.ac.uk While higher temperatures promote faster film formation, some studies have shown that the thickness of the FeCO₃ layer can decrease while its protectiveness increases at very high temperatures (from 50 to 180°C). whiterose.ac.uk

CO₂ Partial Pressure: A higher partial pressure of CO₂ also contributes to the formation of more protective films. ampp.orgresearchgate.netonepetro.org This is because a higher pCO₂ leads to a greater concentration of carbonic acid and its dissociation products, thereby increasing the availability of carbonate ions for precipitation.

The interplay of these factors determines the supersaturation ratio (SR), a key parameter that influences both the nucleation and growth of FeCO₃ crystals.

Table 1: Influence of Solution Chemistry on this compound Film Formation

Parameter Effect on FeCO₃ Film Formation Research Findings
pH Higher pH increases supersaturation and precipitation rate. At pH 6.8, a more rapid decline in corrosion rate and a more protective film is observed compared to pH 6.3. whiterose.ac.uk
Temperature Higher temperatures accelerate precipitation kinetics. Dense, protective crystalline films are typically formed above 60°C. whiterose.ac.ukwhiterose.ac.ukwhiterose.ac.uk
CO₂ Partial Pressure Higher pCO₂ promotes the formation of protective films. Increased pCO₂ leads to higher availability of carbonate ions for precipitation. ampp.orgresearchgate.netonepetro.org

Electrochemical Behavior and Corrosion Science of Ferrous Carbonate

2 Effect of Substrate Metallurgical Properties

The metallurgical properties of the carbon steel substrate also play a role in the formation of the FeCO₃ layer. whiterose.ac.uk While the primary focus is often on the solution chemistry, the composition and microstructure of the steel can influence the initial stages of film nucleation and growth. For instance, the presence of cementite (iron carbide, Fe₃C) networks, which are left behind as the ferrite (B1171679) phase of the steel preferentially corrodes, can affect the electrochemical behavior at the surface and potentially influence the characteristics of the FeCO₃ film. researchgate.net The surface of the substrate provides the initial sites for nucleation, and its properties can impact the adhesion and morphology of the forming crystals. researchgate.net

Protective Properties of Ferrous Carbonate Films

The protectiveness of a this compound film is not guaranteed upon its formation. The degree of protection depends on the film's properties, which are a direct result of the formation kinetics. researchgate.net A dense, adherent, and compact FeCO₃ layer can significantly reduce the corrosion rate of the underlying steel. ampp.orgifpenergiesnouvelles.comresearchgate.net

The protective mechanism of the FeCO₃ film is twofold. Firstly, it acts as a physical barrier, blocking active corrosion sites on the steel surface. ampp.org Secondly, it functions as a diffusion barrier, restricting the transport of electrochemically active species to and from the metal surface. ampp.orgifpenergiesnouvelles.com

However, the protectiveness of the film is highly sensitive to the conditions under which it forms. acs.orgfigshare.com A dense and adherent layer is more likely to form when the precipitation rate of FeCO₃ exceeds the rate of iron dissolution. researchgate.net The morphology of the FeCO₃ crystallites, which can be influenced by the local concentration of iron ions, also impacts the film's integrity. acs.orgfigshare.com For example, rhombohedral crystallites formed in iron-poor conditions may be more resistant to chemical attack than cylindrical crystallites formed in iron-rich environments. acs.orgfigshare.com

Furthermore, the presence of other ions, such as calcium (Ca²⁺), can alter the structure and protective properties of the film. The incorporation of Ca²⁺ into the siderite structure can lead to the formation of a mixed iron-calcium carbonate scale with a different morphology, which in some cases can offer better protection than a pure FeCO₃ film. ampp.org However, this can also lead to a more porous and less stable structure under certain conditions. acs.org The film's protectiveness can also be compromised by mechanical removal due to hydrodynamic forces in flowing systems. researchgate.net

Reduction of General Corrosion Rates

The precipitation of a this compound layer on a metal surface is known to decrease the general corrosion rate. whiterose.ac.uk This protective quality is largely dependent on the formation of a dense and adherent film. ijeas.orgresearchgate.net When the precipitation rate of this compound surpasses the corrosion rate, a protective scale can form. ijeas.orgresearchgate.net The protectiveness of this layer is influenced by environmental conditions such as temperature and pH. Densely packed and protective layers are typically observed at temperatures above 60°C and pH levels greater than 6. whiterose.ac.uk

The formation of this scale introduces a barrier that impedes the corrosion process, leading to a measurable decline in the corrosion rate over time. For instance, in one study conducted at 80°C and a pH of 6.8, the corrosion rate of X65 steel peaked at 1.66 mm/year after 6 hours of immersion. As a this compound layer developed, the rate subsequently decreased to 1.09 mm/year after 9 hours and fell sharply to 0.10 mm/year after 22 hours of immersion. whiterose.ac.uk This demonstrates the significant inhibitive effect a well-formed FeCO₃ layer can have on general corrosion. Even a thin, dense layer of iron carbonate, measuring only 4-6 μm, can provide good protection and markedly reduce the corrosion rate. ijeas.org

Table 1: Effect of this compound Layer Formation on Corrosion Rate Over Time

Immersion Time (hours)Corrosion Rate (mm/year)
61.66
91.09
220.10

This table illustrates the reduction in the corrosion rate of X65 steel as a this compound layer forms on its surface over 22 hours. Data sourced from whiterose.ac.uk.

Active Site Blocking and Mass Transport Restriction

The reduction in corrosion rate afforded by a this compound film is achieved through a combination of two primary mechanisms: active site blocking and mass transport restriction. whiterose.ac.ukwhiterose.ac.ukampp.orgcore.ac.uk

Once precipitated onto the steel surface, the FeCO₃ crystals physically cover the electrochemically active sites where the anodic dissolution of iron and cathodic reactions would otherwise occur. researchgate.netampp.orgcore.ac.uk This blockage significantly reduces the available surface area for corrosion reactions. whiterose.ac.uk Studies using electrochemical impedance spectroscopy have shown that as the FeCO₃ layer develops, the charge transfer resistance increases, which is inversely proportional to the active surface area. whiterose.ac.uk It has been estimated that even when a significant reduction in corrosion rate is observed, the true actively corroding surface area may only be 10% to 50% of the total surface. researchgate.net

Inhibition Strategies for this compound Precipitation on Corroding Surfaces

While this compound scales can be protective, their uncontrolled precipitation can be problematic in various industrial applications. Therefore, strategies are employed to inhibit their formation. Chemical inhibitors are often added to the system, which can delay or prevent FeCO₃ precipitation. ntnu.nomdpi.com These inhibitors typically function by adsorbing onto the surface of newly formed FeCO₃ nuclei, preventing their further growth into larger crystals. ntnu.no The presence of an inhibitor can lead to lower supersaturation levels and a slower precipitation rate near the metal surface. ntnu.no

Evaluation of Chemical Inhibitors (e.g., Citrate (B86180), Phosphinopolycarboxylic Acid)

Various chemical inhibitors have been evaluated for their effectiveness in controlling this compound scale. Among these are citrate and phosphinopolycarboxylic acid (PPCA).

Citrate has been shown to function as a threshold inhibitor for the nucleation and growth of iron carbonate. onepetro.org However, its effectiveness is highly dependent on temperature. Studies have demonstrated that the ability of citrate to inhibit iron carbonate nucleation decreases at temperatures above 55°C. onepetro.org In some contexts, citrate ions can form complexes with ferrous ions, which can lead to poor inhibition performance and even contribute to pitting corrosion under certain conditions. mdpi.com Conversely, the addition of citric acid has also been found to enhance the performance of other scale inhibitors, such as ployamino polyether methylene (B1212753) phosphonate (B1237965) (PAPEMP), in controlling iron carbonate scale. google.com

Phosphinopolycarboxylic Acid (PPCA) is another type of inhibitor evaluated for controlling mineral scales. onepetro.orgatamanchemicals.com PPCA can be effective as a scale and corrosion inhibitor for various scales, including carbonates. atamanchemicals.com Its mechanism often involves dispersing particulate matter and preventing deposition. atamanchemicals.com Research indicates that for some scales, such as barium sulfate (B86663), PPCA is only effective when complexed with a metal ion. mdpi.com While PPCA has been examined for iron carbonate inhibition, some studies have found citrate to be a more effective threshold inhibitor under specific conditions. onepetro.org

The selection of an appropriate inhibitor requires careful consideration of the specific operating conditions, including temperature, pressure, and water chemistry, as these factors can significantly influence inhibitor performance. onepetro.orgonepetro.org

Table 2: Summary of Evaluated Chemical Inhibitors for this compound

InhibitorObserved Effects and CharacteristicsSource(s)
CitrateActs as a threshold inhibitor for FeCO₃ nucleation and growth. Effectiveness decreases above 55°C. Can enhance the performance of other inhibitors but may also exhibit poor inhibition due to complex formation. onepetro.orgmdpi.comgoogle.com
Phosphinopolycarboxylic Acid (PPCA)Can be used as a general scale and corrosion inhibitor. Functions as a dispersant. Effectiveness for some scales depends on forming a metal-inhibitor complex. onepetro.orgatamanchemicals.commdpi.com

Environmental Transformations and Remediation Processes Involving Ferrous Carbonate

Oxygen-Induced Oxidation Pathways in Water Systems

In aqueous environments, the presence of dissolved oxygen (O2) initiates the oxidation of ferrous iron (Fe(II)) to ferric iron (Fe(III)). This process is fundamental to understanding the environmental fate of ferrous iron and its associated transformations.

Formation of Reactive Species (e.g., •OH radicals) in Presence of Ferrous Iron

The oxidation of dissolved ferrous iron by molecular oxygen is a key pathway for the generation of highly reactive species, most notably hydroxyl radicals (•OH) mdpi.comresearchgate.net. This process, often referred to as a "dark Fenton reaction" when occurring without external light, involves the following general steps:

Fe(II) + O2 → Fe(III) + O2•− (superoxide radical) O2•− + Fe(II) + 2H+ → Fe(III) + H2O2 Fe(II) + H2O2 → Fe(III) + •OH + OH−

The formation of •OH radicals is significantly influenced by the concentration of both Fe(II) and dissolved oxygen. Studies have shown a positive correlation between Fe(II) concentration and •OH formation researchgate.net. This reaction is central to many advanced oxidation processes (AOPs) used in water treatment waterandwastewater.com.

Table 1: Hydroxyl Radical Formation in Fe(II) Oxidation

ParameterValue/DescriptionReference
OxidantDissolved Oxygen (O2) mdpi.comresearchgate.net
Primary ReactantFerrous Iron (Fe(II)) mdpi.comresearchgate.net
Key Reactive SpeciesHydroxyl radical (•OH) mdpi.comresearchgate.net
Reaction ConditionsPresence of water, often under oxic-suboxic interfaces mdpi.com
Influence of Fe(II)Higher Fe(II) concentration generally leads to higher •OH formation researchgate.net
Influence of DOCDissolved Organic Carbon (DOC) can also contribute to •OH formation and influence Fe(II)/Fe(III) cycling researchgate.net

While the Fenton reaction is typically optimized at acidic pH (around 3-4) for maximum •OH production waterandwastewater.comusptechnologies.com, research indicates that Fe(II) can also be complexed by ligands like carbonates, which can facilitate •OH production over a wider pH range, including circumneutral conditions relevant to natural systems frontiersin.orgresearchgate.netulpgc.es.

Role of Carbonates in Oxygen Activation and Iron Oxidation

Carbonate species, prevalent in natural waters, play a significant role in the speciation and oxidation kinetics of ferrous iron ulpgc.esdss.go.thresearchgate.net. In waters with higher alkalinity, ferrous carbonate complexes, such as [Fe(CO3)], [Fe(CO3)2]2−, and [Fe(CO3)(OH)]−, can dominate the speciation of Fe(II) dss.go.thresearchgate.net.

The presence of carbonate ligands can alter the oxidation pathways of Fe(II) by molecular oxygen. While Fe2+ and FeOH+ species are the primary contributors to oxidation at pH below 6.0, the [Fe(CO3)2]2− complex becomes kinetically more active at pH values above 6 dss.go.thresearchgate.net. This suggests that carbonate complexation can influence the rate and mechanism of Fe(II) oxidation, potentially affecting the generation of reactive species.

Furthermore, in the presence of bicarbonate (HCO3−), the oxidation of Fe(II) by O2 can lead to the formation of carbonate radical anions (CO3•−) in addition to or in conjunction with •OH radicals researchgate.net. These carbonate radicals are also potent oxidants, though with different reactivity profiles than hydroxyl radicals, and can contribute to pollutant degradation researchgate.netmostwiedzy.plmdpi.com. The activation of oxygen by carbonate species can thus lead to a multi-oxidant system researchgate.net.

Table 2: Influence of Carbonates on Fe(II) Oxidation

Carbonate SpeciesDominant Fe(II) Species (at high alkalinity)Impact on Oxidation RateFormation of Other RadicalsReference
Carbonate (CO3^2-)[Fe(CO3)], [Fe(CO3)2]^2-, [Fe(CO3)(OH)]^-Increases oxidation rate (especially [Fe(CO3)2]^2- above pH 6)Can contribute to CO3•− formation with O2 dss.go.thresearchgate.net
Bicarbonate (HCO3-)Complexation influences speciationInfluences kineticsCan lead to CO3•− formation researchgate.net

Degradation of Organic Contaminants Mediated by this compound Systems

The reactive species generated from the oxidation of ferrous iron, particularly •OH radicals and potentially carbonate radicals, are instrumental in the degradation of various organic contaminants in water mdpi.comresearchgate.netmostwiedzy.plnih.govnih.govrsc.org. This compound systems, by providing a source of Fe(II), can therefore indirectly facilitate the remediation of polluted waters.

The oxidation of Fe(II) in the presence of oxygen and organic matter (like dissolved organic carbon, DOC) can lead to the formation of •OH radicals that effectively oxidize organic pollutants mdpi.comresearchgate.net. For instance, studies have shown that ferrous iron systems, often in conjunction with oxidants like percarbonate, can achieve high degradation efficiencies (e.g., up to 95% for Acid Orange 7) through mechanisms involving hydroxylation, ring opening, and mineralization driven by •OH radicals nih.gov.

Table 3: Degradation of Organic Contaminants Mediated by Fe(II)/Oxidant Systems

Pollutant Class/ExampleMediating SystemPrimary Reactive SpeciesDegradation Efficiency (Example)Influencing FactorsReference
Aromatic VOCs (e.g., BTEX)Fe(II) + O2•OHDegradation observedpH, Fe(II) concentration, O2 availability nih.gov
Dyes (e.g., Acid Orange 7)Fe(II) + Percarbonate•OHUp to 95%pH, Fe(II)/Percarbonate ratio, presence of HCO3− nih.gov
Pharmaceuticals (e.g., Sulfamethoxazole)UV/H2O2 + Carbonate•OH, CO3•−Enhanced degradationCarbonate concentration, pollutant structure mostwiedzy.plmdpi.com
General Organic ContaminantsFe(II) + H2O2 (Fenton)•OHHigh efficiencypH, Fe:H2O2 ratio, ligands waterandwastewater.comusptechnologies.com

Compound List

this compound (FeCO3)

Ferrous iron (Fe(II))

Ferric iron (Fe(III))

Hydroxyl radical (•OH)

Superoxide radical (O2•−)

Hydrogen peroxide (H2O2)

Carbonate radical anion (CO3•−)

Dissolved oxygen (O2)

Dissolved organic carbon (DOC)

Acid Orange 7 (AO7)

Benzene, Toluene, Ethylbenzene, Xylenes (BTEX)

Sulfamethoxazole

Rhodamine B (RhB)

Ibuprofen

2-coumaranone (B42568)

2-naphthol (B1666908)

Phthalic acid

Phthalimide

N-methylnaphthylamine

2-methylphenol

Ferrate (Fe(VI))

Fe(IV)

Fe(V)

Sulfate (B86663) radical (SO4•−)

Pyrite (B73398) (FeS2)

Titanium dioxide (TiO2)

Zinc oxide (ZnO)

Iron oxide (Fe2O3)

Sodium percarbonate (SPC)

Potassium ferrate (K2FeO4)

Zero-valent iron (nZVI)

Tert-butyl alcohol (TBA)

Humic acid

Citrate (B86180)

Ethylenediaminetetraacetic acid (EDTA)

Diethylenetriaminepentaacetic acid (DTPA)

Chlorine (Cl−)

Sulfate (SO4^2−)

Nitrate (NO3^−)

Sodium (Na+)

Magnesium (Mg2+)

Bicarbonate (HCO3−)

Ferrous Carbonate in Multicomponent and Mixed Mineral Systems

Formation of Mixed Calcium-Ferrous Carbonate Solid Solutions

Ferrous carbonate readily forms solid solutions with other divalent metal carbonates, notably those of calcium, magnesium, and manganese. These substitutions are critical in understanding the diversity of carbonate mineral compositions found in nature and their formation processes.

Co-precipitation Kinetics and Crystal Growth

The precipitation of siderite from aqueous solutions can occur through direct nucleation of crystalline siderite or via intermediate amorphous this compound (AFC) phases, depending on the saturation state of the fluid ucl.ac.uk. At low saturation indices, crystalline siderite nucleates directly, while at higher saturation, AFC forms first and subsequently transforms into crystalline siderite ucl.ac.uk. Research indicates that Fe²⁺ can influence CaCO₃ precipitation kinetics, sometimes increasing its solubility and leading to the formation of mixed CaxFe₁₋ₓCO₃ solid solutions researchgate.netresearchgate.net. Studies have shown that the precipitation rate of this compound is surface reaction rate-limited, with an Arrhenius activation energy of 108.3 kJ/mol inrae.fr.

Cation Substitution (e.g., Ca, Mg, Mn for Fe) in Siderite Lattice

The siderite lattice is susceptible to substitution by other divalent cations, forming extensive solid solution series. Magnesium, calcium, and manganese commonly substitute for iron in siderite mdpi.comsandatlas.orgwikipedia.orgnumberanalytics.com. For instance, a calcite–siderite solid solution can precipitate, where the proportion of CaCO₃ in the solid phase is proportional to the aqueous Ca/Fe ratio in the solution ugr.es. Similarly, siderite forms a continuous solid-solution series with magnesite (MgCO₃) and rhodochrosite (MnCO₃) sandatlas.orgwikipedia.orgtaylorandfrancis.comresearchgate.net. The extent of Mg substitution in siderite, for example, can be influenced by temperature; at 25°C, Mg is often excluded unless Mg/Ca and Mg/Fe ratios are high, whereas at 70°C, Mg becomes a predominant cation in the solid solutions ugr.es. These substitutions can lead to variations in unit cell parameters, with increasing MgCO₃ content causing a decrease in the 'a' and 'c' axes ugr.es.

Influence of Aqueous Cation Ratios on Solid Composition

The composition of the precipitated mixed carbonate solid solutions is strongly dependent on the relative concentrations of cations in the aqueous solution. Studies have demonstrated that the percentage of CaCO₃ in a calcite-siderite solid solution is directly proportional to the aqueous Ca/Fe ratio ugr.es. Similarly, the incorporation of Mg into the siderite lattice is facilitated by higher aqueous Mg/Ca and Mg/Fe ratios ugr.es. Research on mixed calcium-ferrous carbonate systems at 70°C showed that while Fe²⁺ had a minimal impact on CaCO₃ precipitation rates, it increased CaCO₃ solubility and evidence suggested the formation of a CaxFe₁₋ₓCO₃ solid solution researchgate.netresearchgate.net. The cumulative molar ratio of ferrous iron to calcium in the precipitated solid varies based on the molar ratio of calcium and iron ions in the inflow stream and the amount of siderite that initially precipitates rice.edu.

Phase Equilibria and Stability in Ternary and Quaternary Carbonate Systems

The stability fields of siderite and its solid solutions with other carbonates are governed by phase equilibria in multicomponent systems. In the CaCO₃-FeCO₃ system, a solvus exists between 300°C and 550°C, allowing for solid solutions containing up to approximately 9 mole percent siderite in calcite and 7 mole percent calcite in siderite at 400°C ajsonline.org. At higher temperatures (500°C), these limits extend to about 17 mole percent calcite in siderite and 8.5 mole percent siderite in calcite ajsonline.org. The iron analog of dolomite, CaFe(CO₃)₂, is likely unstable between 300°C and 550°C and below 60,000 psi, and has not been synthesized under these conditions ajsonline.org. Experimental work in the CaCO₃-MgCO₃-FeCO₃ system at 450°C indicates fields for magnesite-siderite and dolomite-ankerite solid solutions, with a two-phase field separating them rruff.info. Metastable solid solutions, not predicted by extrapolations of higher-temperature assemblages, can form at lower temperatures, such as 25°C ugr.es.

Metallogenic Significance of Fe-Mn Carbonates in Ore Deposits

Fe-Mn carbonates, including siderite and rhodochrosite, are significant minerals in various ore deposit types, often providing crucial insights into the conditions and evolution of ore-forming fluids.

Indicators for Ore-Forming Fluid Evolution

Fe-Mn carbonates, particularly siderite, are recognized as valuable indicators of ore-forming fluid evolution in metallogenic studies mdpi.comresearchgate.net. Their composition, including the extent of Mn and Ca substitution, can reflect changes in fluid chemistry, temperature, and source mdpi.comscirp.orgresearchgate.netcsic.es. For example, in the Erdaokan Ag deposit, Fe-Mn carbonates are dominant and closely associated with silver minerals, providing metallogenic information about the ore-forming process and indicating the involvement of deep magma in ore material formation mdpi.comresearchgate.net. The presence of siderite and ankerite in the Zechstein carbonate rocks, deposited from reduced Rotliegend fluids, mobilized Fe and Mn, which were subsequently deposited as these carbonates sav.sk. In hydrothermal ore fluids, carbonates tend to be Mn-rich, with higher Mn concentrations in siderite compared to calcite, potentially serving as a vector within ore-forming systems researchgate.netcsic.es. The textural and paragenetic relationships of siderite in hydrothermal veins can also indicate stages of fluid evolution and disequilibrium between fluids and existing minerals cambridge.org.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing ferrous carbonate in laboratory settings?

this compound is typically synthesized by reacting iron(II) salts (e.g., FeSO₄) with alkaline carbonate solutions (e.g., Na₂CO₃) under inert conditions to prevent oxidation. Precipitation occurs as FeCO₃ forms, requiring careful pH control (ideally near neutral) and anaerobic environments to stabilize Fe²⁺. Characterization involves X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) for thermal stability, and spectroscopy (FTIR, Mössbauer) to confirm oxidation state and bonding .

Q. How can researchers mitigate oxidation of this compound during experimental handling?

Oxidation is minimized by conducting reactions in gloveboxes with N₂/Ar atmospheres, using degassed solvents, and adding antioxidants (e.g., ascorbic acid). Storage in sealed, oxygen-impermeable containers with desiccants is recommended. Analytical techniques like UV-Vis spectroscopy or redox titration can monitor Fe²⁺ stability over time .

Q. What analytical techniques are suitable for quantifying this compound in mixed mineral matrices?

Titrimetric methods, such as ammonium ferrous sulfate titration (e.g., GB/T 16484.1-2009), are standardized for Fe²⁺ quantification. For complex matrices, sequential extraction coupled with ICP-OES or synchrotron-based XANES can differentiate FeCO₃ from coexisting iron oxides or sulfides .

Advanced Research Questions

Q. How does UV photooxidation influence the stability of this compound in aqueous systems, and how can experimental designs account for CO₂ volatilization?

UV irradiation under oxic conditions promotes Fe²⁺ → Fe³⁺ oxidation, but CO₂ volatilization complicates pH dynamics. Dual experimental setups (open vs. closed systems) are critical: open systems mimic natural environments with CO₂ loss, while closed systems isolate UV effects. pH buffers (e.g., bicarbonate) and in-situ Raman spectroscopy help track real-time mineralogical changes (e.g., FeCO₃ → FeOOH transitions) .

Q. What theoretical and computational challenges arise when modeling this compound interactions in biochemical systems?

FeCO₃’s low symmetry and dynamic ligand exchange complicate quantum mechanical modeling. Hybrid DFT methods (e.g., B3LYP) with implicit solvent models approximate Fe²⁺-carbonate bonding, but limitations persist in simulating redox-active environments. Experimental validation via EXAFS or electrochemical studies is essential to refine computational parameters .

Q. How can researchers resolve contradictions in reported solubility products (Ksp) of this compound across literature?

Discrepancies stem from variations in ionic strength, CO₂ partial pressure, and analytical methods. A meta-analysis approach is advised: collate published Ksp values, normalize using activity coefficients (e.g., Davies equation), and validate via controlled potentiometric titrations. Cross-referencing with thermodynamic databases (e.g., PHREEQC) improves consistency .

Q. What methodologies optimize the environmental impact assessment of this compound utilization in carbon sequestration?

Life-cycle assessment (LCA) frameworks, aligned with the Product Carbon Footprint Guideline, prioritize primary data from controlled mineral carbonation experiments. Key metrics include CO₂ uptake efficiency, energy consumption during synthesis, and long-term stability of FeCO₃ storage forms. High-quality emission factors from verified sources (e.g., EU-ETS) enhance credibility .

Methodological Best Practices

  • Experimental Design : Use factorial designs to isolate variables (pH, O₂ levels, UV exposure) in FeCO₃ stability studies. Include triplicate runs and inert controls .
  • Data Interpretation : Apply multivariate statistics (PCA, ANOVA) to differentiate experimental artifacts from true redox behavior .
  • Literature Review : Prioritize peer-reviewed journals and standardized protocols (e.g., ASTM, GB/T) over non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.